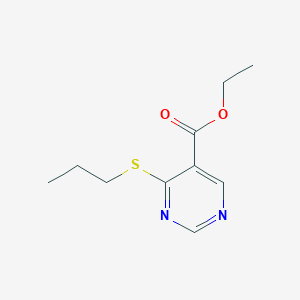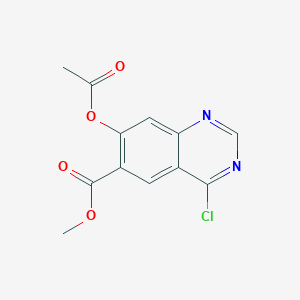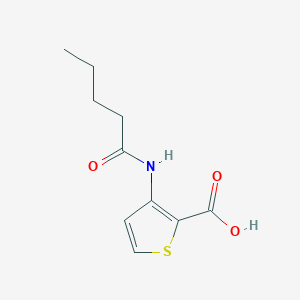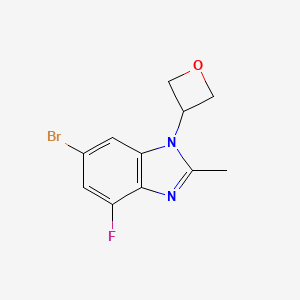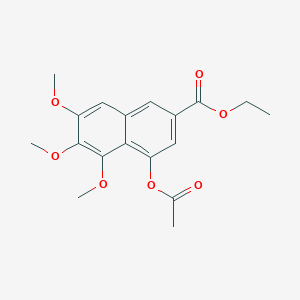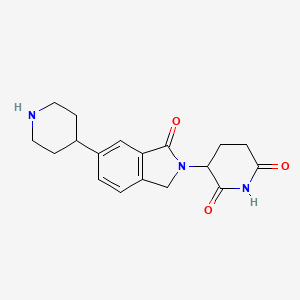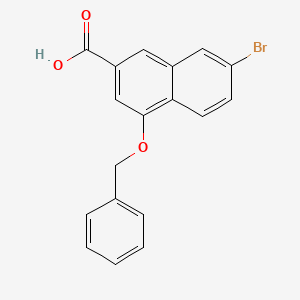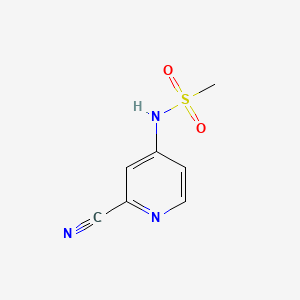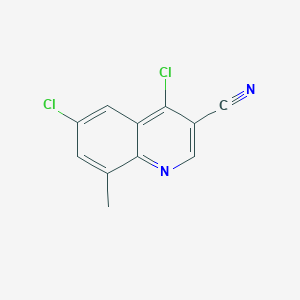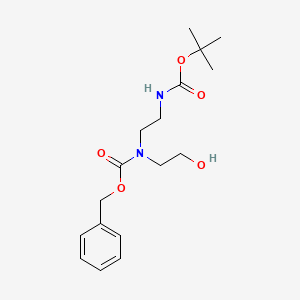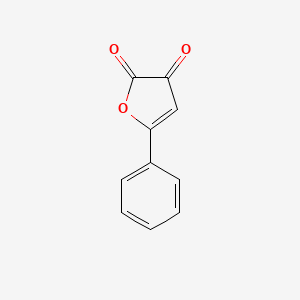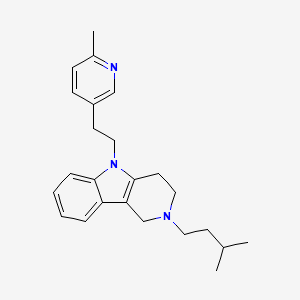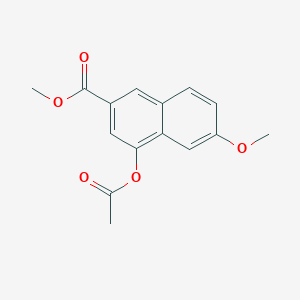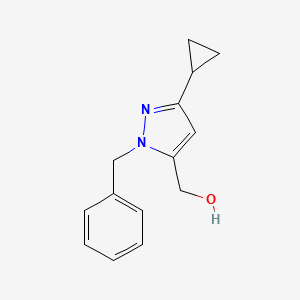
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzyl hydrazine with cyclopropyl ketone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and cyclopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its pyrazole ring is a common motif in many bioactive molecules, making it a promising candidate for further exploration.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol: Similar structure but lacks the benzyl group.
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but has a methyl group instead of a benzyl group.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both benzyl and cyclopropyl groups, which can significantly influence its chemical and biological properties. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2-benzyl-5-cyclopropylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C14H16N2O/c17-10-13-8-14(12-6-7-12)15-16(13)9-11-4-2-1-3-5-11/h1-5,8,12,17H,6-7,9-10H2 |
InChI Key |
RMESITBQILKGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



